Sub-Nanomolar 17β-HSD1 Inhibition Differentiates Target Compound from Inactive Oxindole Scaffold
3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one demonstrates potent inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 value of 1.20 nM [1]. In contrast, the unsubstituted oxindole core scaffold exhibits no reported inhibitory activity against this target [2], representing a functional differentiation factor of >1000-fold or complete inactivity.
| Evidence Dimension | Inhibitory potency against human 17β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Unsubstituted oxindole scaffold: no reported activity |
| Quantified Difference | >1000-fold differential (inactive vs. 1.20 nM) |
| Conditions | Human placental cytosolic fraction 17β-HSD1 assay using [3H]-E1 as substrate in presence of NAD+, analyzed by radio-HPLC |
Why This Matters
This target engagement profile distinguishes the compound for applications in steroid hormone modulation research, where the unmodified scaffold would be non-functional.
- [1] BindingDB. BDBM50515446. IC50: 1.20 nM against human 17β-HSD1. Assay: placental cytosolic fraction with [3H]-E1 substrate. View Source
- [2] TargetMol. Oxindole (Indolin-2-one). Product information indicating kinase inhibitor scaffold utility; no 17β-HSD activity reported. View Source
